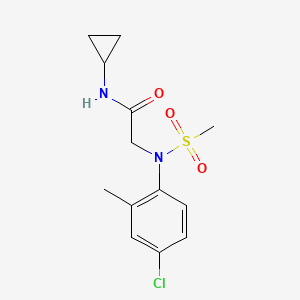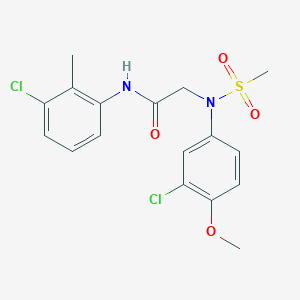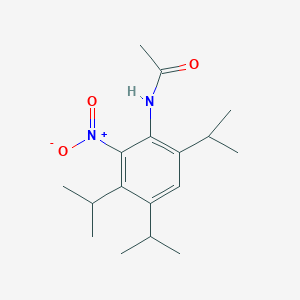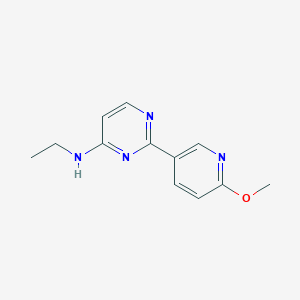
N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide
描述
N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide, also known as MK-1775, is a small molecule inhibitor of the checkpoint kinase 1 (Chk1) protein. Chk1 is a key regulator of the DNA damage response pathway, which plays a critical role in maintaining genome stability. MK-1775 has been shown to enhance the cytotoxicity of DNA-damaging agents, such as chemotherapy and radiation therapy, in preclinical models of cancer.
作用机制
Chk1 is a serine/threonine kinase that is activated in response to DNA damage and replication stress. Chk1 phosphorylates a number of downstream targets, including CDC25A, CDC25C, and p53, which regulate cell cycle progression, DNA repair, and apoptosis. By inhibiting Chk1, N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide prevents the activation of these downstream targets, leading to the accumulation of DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide has been shown to enhance the cytotoxicity of DNA-damaging agents, such as chemotherapy and radiation therapy, in preclinical models of cancer. In addition, N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide has been shown to enhance the efficacy of targeted therapies, such as PARP inhibitors, in preclinical models of cancer. N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and to sensitize cancer cells to mitotic inhibitors, such as paclitaxel.
实验室实验的优点和局限性
One of the advantages of using N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its ability to enhance the cytotoxicity of DNA-damaging agents, such as chemotherapy and radiation therapy, in preclinical models of cancer. This makes it a valuable tool for studying the DNA damage response pathway and for developing new cancer therapies. However, one of the limitations of using N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is its toxicity to normal cells, which can limit its clinical application.
未来方向
There are several future directions for the development of N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide as a cancer therapy. One direction is the development of combination therapies that target multiple pathways in cancer cells, such as the combination of N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide with PARP inhibitors. Another direction is the development of biomarkers that can predict which patients are most likely to benefit from treatment with N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide. Finally, the development of more selective Chk1 inhibitors that have less toxicity to normal cells is an important future direction for the field.
科学研究应用
N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical models of cancer, where it has been shown to enhance the cytotoxicity of DNA-damaging agents, such as chemotherapy and radiation therapy. This effect is thought to be due to the ability of N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide to selectively inhibit Chk1, which leads to the accumulation of DNA damage and cell death in cancer cells. N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide has also been shown to enhance the efficacy of targeted therapies, such as PARP inhibitors, in preclinical models of cancer.
属性
IUPAC Name |
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c1-9-7-10(14)3-6-12(9)16(20(2,18)19)8-13(17)15-11-4-5-11/h3,6-7,11H,4-5,8H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAHYEGMVSJVEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-chloro-2-methylphenyl)-N-cyclopropyl-N~2~-(methylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3934824.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B3934830.png)
![8-[4-(2,3,6-trimethylphenoxy)butoxy]quinoline](/img/structure/B3934838.png)

![5-imino-6-{3-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3934863.png)

![N-bicyclo[2.2.1]hept-2-ylbenzamide](/img/structure/B3934883.png)
![N-allyl-N-[4-(methylthio)benzyl]but-3-enamide](/img/structure/B3934887.png)


![1-(4-bromophenoxy)-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3934901.png)
![3-bromo-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3934910.png)
![N-bicyclo[2.2.1]hept-2-yl-2-methyl-3-nitrobenzamide](/img/structure/B3934918.png)
![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3934925.png)